Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride
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Overview
Description
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves:
Starting Materials: Methyl 2-aminobenzoate and N-methylglycine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, influencing cellular signaling pathways.
Comparison with Similar Compounds
Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride can be compared with similar compounds such as:
Methyl 2-aminobenzoate: Lacks the methylamino group, resulting in different reactivity and applications.
N-methylglycine: A simpler structure with distinct chemical properties.
Methyl 2-[2-(dimethylamino)acetamido]benzoate: Contains an additional methyl group on the amino moiety, leading to variations in its chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2;/h3-6,12H,7H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWNHKNMVPKWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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